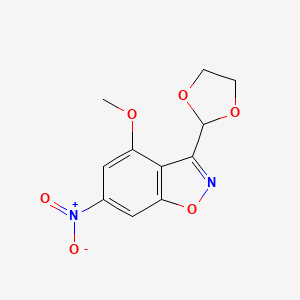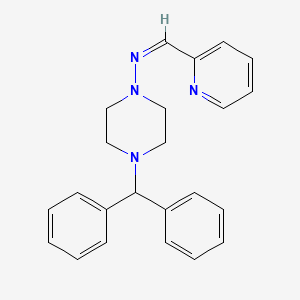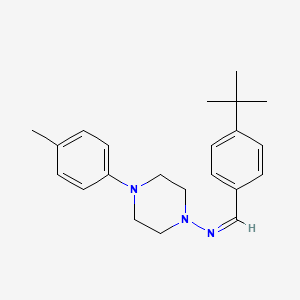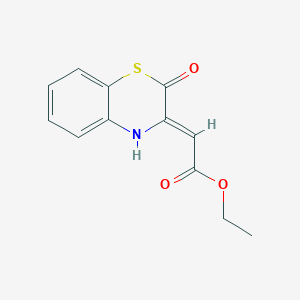![molecular formula C24H28ClNO3 B5917114 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one CAS No. 431074-73-6](/img/structure/B5917114.png)
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one
描述
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a member of the arylacetic acid family of NSAIDs and is one of the most commonly prescribed drugs in the world.
作用机制
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By blocking the activity of COX, 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever. 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one also inhibits the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are also involved in inflammation.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots and stroke. 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has been shown to have a number of other effects, including reducing the production of cytokines and chemokines, which are involved in inflammation, and modulating the activity of immune cells, such as T cells and macrophages.
实验室实验的优点和局限性
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has a number of advantages and limitations for lab experiments. Its anti-inflammatory and analgesic properties make it a useful tool for studying inflammation and pain in animal models. However, its effects can be variable depending on the species and strain of animal used, and the dose and route of administration. 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one can also have unwanted side effects, such as gastrointestinal bleeding and renal toxicity, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one. One area of interest is its potential use in the treatment of cancer. 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has been shown to have neuroprotective effects in animal models and may have potential as a treatment for these conditions. Other areas of future research include the development of new formulations of 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one that can improve its efficacy and reduce its side effects, and the investigation of its effects on the microbiome and gut-brain axis.
合成方法
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoic acid with 2-aminoethanol, followed by the reaction of the resulting product with isobutyl chloroformate and sodium hydroxide. Another method involves the reaction of 2-chlorobenzoic acid with N,N-diisobutyl-2-aminoethanol, followed by the reaction of the resulting product with sodium hydroxide and 7-hydroxy-4H-chromen-4-one. The synthesis of 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one is a multistep process that requires careful control of reaction conditions and purification steps to ensure the purity and quality of the final product.
科学研究应用
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and postoperative pain. 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Its therapeutic efficacy has been demonstrated in a number of clinical trials, and it is considered to be a safe and effective treatment for many conditions.
属性
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO3/c1-15(2)11-26(12-16(3)4)13-19-22(27)10-9-18-23(28)20(14-29-24(18)19)17-7-5-6-8-21(17)25/h5-10,14-16,27H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVJFQXZQLLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401125398 | |
| Record name | 8-[[Bis(2-methylpropyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[[Bis(2-methylpropyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
CAS RN |
431074-73-6 | |
| Record name | 8-[[Bis(2-methylpropyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431074-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[[Bis(2-methylpropyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)



![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917079.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)



![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)
![8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5917106.png)

![8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917112.png)